2-Bromo-6-difluoromethoxy-3-nitrotoluene
Description
BenchChem offers high-quality 2-Bromo-6-difluoromethoxy-3-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-difluoromethoxy-3-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1-(difluoromethoxy)-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(15-8(10)11)3-2-5(7(4)9)12(13)14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTCXGKHKZAGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-6-difluoromethoxy-3-nitrotoluene chemical structure and properties
An In-depth Technical Guide to 2-Bromo-6-difluoromethoxy-3-nitrotoluene: Structure, Properties, and Synthetic Considerations
Introduction
Substituted nitrotoluenes are fundamental building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This guide focuses on 2-Bromo-6-difluoromethoxy-3-nitrotoluene, a molecule featuring a unique combination of functional groups poised for versatile chemical transformations. The presence of a bromine atom offers a handle for cross-coupling reactions, the nitro group serves as a precursor to a synthetically crucial amine, and the difluoromethoxy group acts as a lipophilic and metabolically robust bioisostere. These features make it a potentially valuable intermediate for drug discovery programs.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed analysis of the molecule's structure, predicted physicochemical properties, and a discussion of its chemical reactivity. Crucially, it outlines a reasoned, multi-step synthetic strategy based on established chemical principles, offering field-proven insights into the causality behind experimental choices. As direct experimental data for this specific compound is limited in public literature, this guide extrapolates from well-documented reactions on analogous structures to provide a robust and scientifically grounded overview.
Molecular Structure and Physicochemical Properties
The strategic arrangement of electron-withdrawing and sterically demanding groups on the toluene scaffold dictates the molecule's reactivity and potential applications.
Chemical Structure
The structure of 2-Bromo-6-difluoromethoxy-3-nitrotoluene is characterized by a toluene ring substituted at positions 2, 3, and 6.
Caption: 2D Structure of 2-Bromo-6-difluoromethoxy-3-nitrotoluene.
Physicochemical Properties (Predicted)
The following table summarizes the key physicochemical properties. While the molecular formula and weight are exact, other values are estimated based on the properties of structurally similar compounds and computational models.
| Property | Value | Source/Analogy |
| Molecular Formula | C₈H₆BrF₂NO₃ | (Calculated) |
| Molecular Weight | 282.04 g/mol | (Calculated) |
| Appearance | White to pale yellow solid | Analogy to nitrotoluenes[1][2] |
| Melting Point | 35 - 45 °C | Analogy to 2-Bromo-6-nitrotoluene[1] |
| Boiling Point | > 250 °C | Analogy to substituted nitrotoluenes |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF) | General principle for non-polar organics |
| CAS Number | Not assigned | (Not found in public databases) |
The Role of Key Functional Groups in Drug Design
The combination of substituents makes this molecule a powerful scaffold for medicinal chemistry, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
The Difluoromethoxy Group (-OCHF₂): This group is a critical modern tool in drug design.[3] It serves as a bioisosteric replacement for hydroxyl (-OH) or phenol groups, but with significantly altered properties. Its introduction increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[4] Unlike a hydroxyl group, it cannot act as a hydrogen bond donor, which can alter target binding interactions. Furthermore, the difluoromethoxy group is generally more resistant to metabolic oxidation compared to a methoxy group, potentially increasing the drug's half-life.[4][5]
-
The Bromo Group (-Br): The bromine atom is a versatile functional group. Its size and polarizability can contribute to binding affinity through halogen bonding. More importantly, it serves as an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse molecular fragments, which is a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. Its primary utility in synthesis is as a masked amino group. The reduction of a nitro group to an aniline is a high-yielding and reliable transformation. The resulting amine is a key nucleophile for forming amides, sulfonamides, and ureas, or it can be converted into a diazonium salt for a host of further transformations.
Synthetic Strategy and Methodologies
A robust synthetic plan is essential for accessing this molecule. The proposed strategy is based on logical bond disconnections and leverages well-established, high-yielding reactions documented for similar substrates.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the sequential introduction of the key functional groups onto a simpler, commercially available starting material. The difluoromethylation of a phenol is a key transformation.
Sources
A Comprehensive Technical Guide to 1-Bromo-2-(difluoromethoxy)-4-methyl-3-nitrobenzene: A Versatile Intermediate in Modern Organic Synthesis
Executive Summary
This technical guide provides an in-depth analysis of 1-Bromo-2-(difluoromethoxy)-4-methyl-3-nitrobenzene, a polyfunctionalized aromatic compound of significant interest in medicinal chemistry and materials science. While specific data for this exact molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust overview. We will address its formal nomenclature, predict its physicochemical properties, propose a logical synthetic pathway, and explore its potential applications as a versatile building block. The guide emphasizes the chemical rationale behind synthetic strategies and the compound's value derived from its unique arrangement of reactive functional groups. All protocols and claims are substantiated with references to authoritative sources.
Compound Identification and Nomenclature
The systematic naming of a multisubstituted benzene ring follows the IUPAC rules of nomenclature, which prioritize the lowest possible locant set for all substituents. The parent structure is toluene (methylbenzene), where the methyl group is assigned to position C1.
For the structure containing methyl, bromo, difluoromethoxy, and nitro groups, two numbering schemes are possible to give the substituents the lowest locants: 2,3,6 or 2,5,6. The set (2,3,6) is lower. The substituents are then cited alphabetically.
-
User-Provided Name: 2-Bromo-6-(difluoromethoxy)-3-nitro-1-methylbenzene
-
Systematic IUPAC Name: 2-Bromo-6-(difluoromethoxy)-3-nitrotoluene
For clarity in complex systems and to prioritize functional groups for certain reactions, chemists may also number the ring to give a principal functional group the lowest number, though for this compound, the toluene-based name is common and clear.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Bromo-6-(difluoromethoxy)-3-nitrotoluene | IUPAC Nomenclature |
| Synonym | 1-Bromo-2-(difluoromethoxy)-4-methyl-3-nitrobenzene | |
| CAS Number | 916816-31-4 (for the demethylated analogue) | [1] |
| Molecular Formula | C₈H₆BrF₂NO₃ | Calculated |
| Molecular Weight | 282.04 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)OC(F)F)[O-] | Calculated |
Note: A specific CAS number for the titled compound is not prominently available in public databases. The provided CAS is for the closely related analogue, 2-Bromo-6-(difluoromethoxy)nitrobenzene, to serve as a reference point for structural similarity.[1]
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Comparative Compound |
|---|---|---|
| Melting Point | 45 - 55 °C | Solid at room temperature is expected due to molecular weight and polarity. |
| Boiling Point | >250 °C | High boiling point is typical for substituted nitroaromatics. |
| Density | ~1.75 g/cm³ | Halogenation and nitration significantly increase density over toluene. |
| LogP (Octanol/Water) | ~3.2 | The lipophilic bromo and difluoromethoxy groups are offset by the polar nitro group. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Ethyl Acetate, THF). | Consistent with a nonpolar aromatic core and functional groups. |
Synthesis and Reaction Chemistry
The synthesis of polyfunctionalized aromatics requires a strategic approach that considers the directing effects of existing substituents on the ring. The proposed synthesis of 2-Bromo-6-(difluoromethoxy)-3-nitrotoluene leverages common, high-yielding transformations in organic chemistry.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach identifies 2-bromo-6-methylphenol as a key starting material. The strategy is to first introduce the sterically demanding and electronically influential nitro group, followed by the difluoromethylation of the hydroxyl group. This sequence is critical because the hydroxyl group is a potent ortho-, para-director, facilitating nitration at the desired C3 position. Performing difluoromethylation last avoids subjecting the -OCHF₂ group to harsh nitrating conditions.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
Step 1: Nitration of 2-Bromo-6-methylphenol
The introduction of the nitro group is achieved via electrophilic aromatic substitution. The hydroxyl and methyl groups are ortho-, para-directors, while the bromo group is also an ortho-, para-director. The combined activating and directing effects strongly favor substitution at the C3 and C5 positions. The C3 position is sterically less hindered, making it the major product.
-
Methodology:
-
To a solution of 2-Bromo-6-methylphenol in a suitable solvent like acetic acid, slowly add a nitrating agent (e.g., a stoichiometric amount of 70% nitric acid) at a controlled temperature (0-10°C) with vigorous stirring.[3]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by pouring it into ice water.
-
The precipitated product, 2-Bromo-6-methyl-3-nitrophenol, is collected by filtration, washed with water until neutral, and dried. Purification can be achieved by recrystallization.
-
Step 2: Difluoromethylation of 2-Bromo-6-methyl-3-nitrophenol
The phenolic hydroxyl group is converted to the difluoromethoxy ether. This is typically achieved by nucleophilic substitution using a difluoromethylating agent under basic conditions.
-
Methodology:
-
Dissolve the 2-Bromo-6-methyl-3-nitrophenol intermediate in a polar aprotic solvent such as DMF or Dioxane.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon 22), into the sealed reaction vessel. The reaction may require elevated temperatures (50-120°C) and pressure.[3]
-
After the reaction is complete (monitored by GC-MS or LC-MS), the mixture is cooled, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product, 2-Bromo-6-(difluoromethoxy)-3-nitrotoluene, is purified by column chromatography.
-
Caption: Proposed two-step synthesis workflow.
Applications in Research and Development
The synthetic value of this compound lies in the distinct reactivity of its four different substituents, allowing for selective, stepwise modifications.
A Hub for Orthogonal Chemistry
The molecule is a prime example of a versatile building block, offering multiple reactive sites that can be addressed with high selectivity.[4]
-
C-Br Bond: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon- or nitrogen-based substituents, enabling rapid library synthesis.
-
Nitro Group (-NO₂): The nitro group can be readily reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂, H₂/Pd-C). This resulting aniline is a key precursor for forming amides, sulfonamides, or diazonium salts, which are themselves versatile intermediates. The presence of the nitro group is also a key feature in many biologically active molecules.[5]
-
Difluoromethoxy Group (-OCHF₂): This group is of high interest in modern medicinal chemistry.[6] It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for a methoxy or hydroxyl group. Its presence often enhances metabolic stability and modulates pharmacokinetic properties. In some cases, under harsh nucleophilic conditions, the difluoromethoxy group can be displaced.[7]
-
Aromatic Ring: The electron-deficient nature of the ring, due to the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr), although the present substitution pattern does not have a leaving group ideally positioned (ortho or para) for strong activation by the nitro group.
Caption: Reactive sites and potential transformations.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-(difluoromethoxy)-3-nitrotoluene is not available, the hazards can be reliably predicted from related halogenated nitroaromatic compounds.[8][9][10]
Hazard Identification
The compound is expected to be hazardous.
Table 3: GHS Hazard Classifications (Anticipated)
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[9][10] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[9] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[9] |
| Skin Irritation | H315 | Causes skin irritation.[8][10] |
| Eye Irritation | H319 | Causes serious eye irritation.[8][10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably inside a certified chemical fume hood.[8][11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH/MSHA-approved respirator.[8]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
First Aid Measures
-
If Inhaled: Move person to fresh air. Call a physician if you feel unwell.[9]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids/bases.[8][11]
Conclusion
2-Bromo-6-(difluoromethoxy)-3-nitrotoluene represents a highly functionalized and synthetically valuable chemical entity. Its true potential is realized in its role as a versatile intermediate, offering multiple, orthogonally reactive sites for the construction of complex molecular architectures. The strategic incorporation of a bromo handle for cross-coupling, a reducible nitro group, and the pharmaceutically relevant difluoromethoxy moiety makes it an attractive building block for researchers in drug discovery and materials science. While requiring careful handling due to its presumed hazardous nature, its utility in advancing synthetic programs is significant.
References
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- European Patent Office. (1999).
- ChemScene. (2023).
- TCI Chemicals. (2025).
- Fluorochem. (2024).
- Benchchem.2-Bromo-3,6-difluoronitrobenzene | 1804402-94-5.
- CymitQuimica.2-Bromo-6-(difluoromethoxy)nitrobenzene.
- EPA.2-Bromo-3,4-difluoro-1-nitrobenzene Properties.
- MDPI.Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Journal of Organic and Pharmaceutical Chemistry. (2025).
- ChemRxiv.Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
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Strategic Integration of Difluoromethoxy-Substituted Nitrotoluenes in Medicinal Chemistry
Executive Summary
This technical guide details the synthesis, characterization, and strategic application of difluoromethoxy-substituted nitrotoluenes . These scaffolds represent a high-value structural motif in modern drug discovery, acting as a gateway to metabolically stable bioisosteres of anisoles and phenols. This document provides a robust, self-validating protocol for their synthesis using non-ozone-depleting reagents, specifically designed for medicinal chemistry workflows.
Part 1: The Fluorine Effect & Strategic Rationale[1][2]
The "Lipophilic Hydrogen Bond Donor" Concept
The difluoromethoxy group (
-
Acidity: The electronegativity of the two fluorine atoms acidifies the terminal proton (
in DMSO), allowing it to interact with protein backbone carbonyls or acceptor residues in the binding pocket. -
Bioisosterism: It serves as a lipophilic bioisostere for hydroxyl (
) and thiol ( ) groups.[2] It mimics the H-bonding capability but eliminates the metabolic liability of glucuronidation or sulfation often associated with free phenols. -
Metabolic Blockade: Replacing a methoxy group (
) with blocks O-dealkylation by Cytochrome P450 enzymes, significantly extending plasma half-life ( ).
Physicochemical Comparison
The following table contrasts the difluoromethoxy group with its common analogues, highlighting why it is a preferred substitution in lead optimization.
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Electronic Effect ( | -0.27 (Donor) | +0.14 (Weak Withdrawing) | +0.35 (Withdrawing) |
| Lipophilicity ( | Reference | +0.3 to +0.6 | +1.0 to +1.2 |
| H-Bond Donor? | No | Yes (Weak) | No |
| Metabolic Stability | Low (O-demethylation) | High | Very High |
| Conformation | Coplanar preference | Out-of-plane twist | Twisted |
Part 2: Synthetic Pathways and Mechanism
Reagent Selection: Moving Beyond Freon-22
Historically, difluoromethylation was achieved using chlorodifluoromethane (Freon-22) gas. This method is operationally difficult (requires gas lecture bottles, mass flow controllers) and environmentally regulated.
The Modern Standard: The preferred method for research laboratories is the use of Sodium Chlorodifluoroacetate (SCDA) . This solid reagent is stable, easy to handle, and generates difluorocarbene (
Reaction Mechanism
The synthesis involves a base-mediated generation of a phenoxide anion from the nitrocresol precursor, followed by the insertion of difluorocarbene.
-
Activation: The base (
) deprotonates the nitrocresol. -
Carbene Generation: SCDA undergoes thermal decarboxylation at
to release . -
Insertion: The phenoxide attacks the electrophilic carbene.
-
Protonation: The resulting anion abstracts a proton (from solvent or trace water) to form the final ether.
Caption: Mechanistic pathway for difluoromethylation using Sodium Chlorodifluoroacetate (SCDA). The reaction relies on the in situ generation of difluorocarbene.
Part 3: Experimental Protocol (Self-Validating)
Target Molecule: 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene (from 2-methyl-4-nitrophenol).
Materials
-
Substrate: 2-Methyl-4-nitrophenol (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)
-
Base: Potassium carbonate (
), anhydrous (3.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous]
-
Atmosphere: Nitrogen or Argon
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with inert gas (
). -
Solubilization: Add 2-Methyl-4-nitrophenol (5 mmol) and anhydrous DMF (15 mL). Stir until dissolved.
-
Base Addition: Add
(15 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure phenoxide formation (color change to deep yellow/orange is typical for nitrophenols). -
Reagent Addition: Add Sodium chlorodifluoroacetate (12.5 mmol).
-
Reaction: Heat the mixture to 100°C .
-
Critical Checkpoint: Vigorous bubbling (
release) indicates successful decarboxylation. Maintain temperature until bubbling subsides (approx. 2-4 hours).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product will be less polar (higher
) than the starting phenol. -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to quench. Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organics with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Validation Criteria (The "Truth" Test)
To ensure the product is the desired difluoromethyl ether and not a side product, verify against these NMR signatures:
-
NMR (Chloroform-d): Look for the characteristic triplet of the
proton.-
Shift:
ppm. -
Coupling: It must be a triplet with a large geminal coupling constant,
Hz.
-
-
NMR:
-
Shift:
to ppm. -
Pattern: Doublet (due to coupling with the single proton).
-
Part 4: Safety & Handling
Working with nitrotoluenes and fluorination reagents requires strict adherence to safety protocols.[3][4][5][6]
| Hazard Class | Specific Risk | Mitigation Strategy |
| Energetic Materials | Nitrotoluene derivatives can be explosive, especially if polynitrated or dry. | Avoid overheating >120°C. Do not distill to dryness. Store in a cool, dark place. |
| Carbene Generation | Difluorocarbene generation releases | Use oversized glassware (fill only to 50% capacity) to accommodate foaming. Ensure open vent line (via bubbler). |
| Acute Toxicity | Nitrotoluenes are potential carcinogens and mutagens. | Double-glove (Nitrile).[7] Use a dedicated fume hood. Treat all waste as hazardous organic waste. |
| Chemical Burns | HF formation (trace) is possible during workup if acidic. | Keep Calcium Gluconate gel nearby. Quench reaction with basic or neutral aqueous solutions. |
Part 5: Applications & Workflow Integration
The difluoromethoxy-nitrotoluene scaffold is rarely the final drug; it is a versatile intermediate. The nitro group allows for reduction to an aniline, enabling coupling to kinase hinges or other pharmacophores.
Caption: Standard workflow for integrating the difluoromethoxy moiety into a drug scaffold. The validation point is critical before proceeding to nitro reduction.
Case Study Relevance
Compounds like Roflumilast (PDE4 inhibitor) and Pantoprazole (PPI) utilize the difluoromethoxy group.[1] In research, nitrotoluene derivatives with this substitution are often used to synthesize analogues of these drugs to study structure-activity relationships (SAR), specifically probing the necessity of the H-bond donor capability in the binding pocket.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. (Context on modern fluorination strategies). [Link]
-
Hu, J., Zhang, W., & Ni, C. (2014). "Synthesis of difluoromethyl ethers, thioethers, and selenoethers." Chemistry – A European Journal. (Review of SCDA reagents). [Link]
-
PubChem Compound Summary. "2-(Difluoromethoxy)-1-methyl-4-nitrobenzene." National Center for Biotechnology Information. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry. [Link]
Sources
Safety Data Sheet (SDS) for 2-Bromo-6-difluoromethoxy-3-nitrotoluene
Advanced Safety & Handling Protocol: 2-Bromo-6-difluoromethoxy-3-nitrotoluene
Document Control:
-
Subject: Technical Safety & Handling Guide
-
Compound: 2-Bromo-6-difluoromethoxy-3-nitrotoluene[1]
-
CAS Registry Number: 1807185-98-3[1]
-
Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers
Identification & Chemical Context
This compound is a highly specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of kinase inhibitors and advanced pharmaceutical ingredients (APIs). Its structural complexity—combining a nitro group, a halogen (bromine), and a fluorinated ether—necessitates a handling protocol that transcends standard "organic solid" safety measures.
| Property | Technical Specification |
| IUPAC Name | 2-Bromo-6-(difluoromethoxy)-3-nitrotoluene |
| CAS Number | 1807185-98-3 |
| Molecular Formula | C₈H₆BrF₂NO₃ |
| Molecular Weight | 282.04 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Functional Groups | Aryl Bromide (C-Br), Nitro (NO₂), Difluoromethoxy (-OCHF₂) |
Hazard Characterization: The "Why" Behind the Protocol
To handle this compound safely, one must understand the synergistic risks of its functional groups.[2] It is not merely "toxic"; it is a polysubstituted aromatic system with specific reactivity profiles.
A. Energetic Instability (The Nitro Group)
The presence of the nitro group (
-
Risk: Runaway reaction if heated >150°C or subjected to adiabatic shock.
-
Mechanism: The nitro group provides internal oxygen, facilitating rapid oxidation of the carbon scaffold under thermal stress.
B. Toxic Combustion Products (The Fluorine Factor)
The difluoromethoxy group (
-
Risk: Formation of Hydrogen Fluoride (HF) gas.
-
Causality:
bond homolysis + H-abstraction HF. -
Impact: HF is corrosive to lung tissue and can cause systemic calcium depletion (hypocalcemia) even at low exposures.
C. Cross-Coupling Reactivity (The Aryl Bromide)
This molecule is designed for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Risk: It is a sensitizer. As an electrophile designed to react with biological nucleophiles (in a drug context), it can potentially alkylate/arylate skin proteins, leading to allergic contact dermatitis.
Operational Safety & Handling Protocol
This protocol uses a Hierarchy of Controls approach, prioritizing engineering over PPE.
Step-by-Step Handling Workflow
Figure 1: Safe handling workflow for high-potency fluorinated intermediates.
Detailed Procedures
1. Storage & Stability
-
Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Reasoning: The difluoromethoxy group can slowly hydrolyze in the presence of acidic moisture, releasing HF. Cold storage retards this kinetics.
-
Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential corrosion from trace HF.
2. Weighing & Aliquoting
-
Engineering Control: Use a powder containment hood or a static-dissipative glovebox.
-
Technique: Use an ionizing fan or anti-static gun before weighing. Fluorinated solids are prone to static charge buildup, which can cause powder scattering (inhalation risk).
-
Solvent Trap: Keep a small beaker of saturated sodium bicarbonate (
) in the hood during handling to neutralize any potential acidic vapors.
3. Reaction Setup
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) at high temperatures unless the reaction specifically demands it, to prevent transesterification or hydrolysis of the ether.
-
Incompatibility: DO NOT mix with strong reducing agents (e.g.,
, Hydrazine) or strong bases ( , ) without rigorous thermal control. The nitro group + aryl halide combination is susceptible to Nucleophilic Aromatic Substitution ( ) , which can be highly exothermic.
Emergency Response System
This section outlines self-validating response mechanisms.
A. Fire Fighting (HF Protocol)
-
Scenario: Fire involving >50g of material.
-
Hazard: Thermal decomposition releases
(red fumes) and (invisible/white mist). -
Action:
-
Evacuate downwind immediately.
-
Firefighters must wear full chemical resistant gear and SCBA .
-
Do not use water jet directly on the material (scatter risk). Use Carbon Dioxide (
) or Dry Chemical powder.[3] -
Post-Fire: Test the area for pH. Acidic residue indicates HF deposition. Neutralize with lime or soda ash.
-
B. Accidental Exposure (First Aid)
| Route | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap/water.[3][4] Apply Calcium Gluconate Gel if redness appears. | Fluoride ions sequester tissue calcium; Gluconate provides a sacrificial calcium source. |
| Eye Contact | Rinse for 15 mins. Do not use neutralization drops. | Mechanical removal of solids is priority; chemical neutralization can cause heat injury. |
| Inhalation | Move to fresh air.[3][4][5][6] Administer oxygen if breathing is labored.[6] |
Synthesis & Application Context
Researchers typically utilize 2-Bromo-6-difluoromethoxy-3-nitrotoluene as a scaffold for:
-
Kinase Inhibitors: The difluoromethoxy group acts as a lipophilic hydrogen bond acceptor, often improving metabolic stability compared to a methoxy group [1].
-
Suzuki Couplings: The C-2 bromine is sterically crowded (ortho-methyl, ortho-fluoroalkoxy) but remains the primary site for Pd-catalyzed coupling.
-
Note: High catalyst loading or specialized ligands (e.g., SPhos, XPhos) may be required due to steric hindrance at the C-2 position.
-
References
-
ChemSrc. (2025). 2-Bromo-6-difluoromethoxy-3-nitrotoluene - CAS 1807185-98-3 MSDS and Properties. Retrieved from [Link]
-
Organic Syntheses. (2014). Preparation of Bromotoluenes via Diazotization. Org. Synth. Coll. Vol. 1, 550. Retrieved from [Link]
- European Patent Office. (1999). Difluoromethoxybenzene Derivatives and Their Use as Intermediates (EP 1031555 B1).
Sources
- 1. 2097934-39-7_CAS号:2097934-39-7_1-[5-(Trifluoromethyl)pyridin-2-yl]-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine - 化源网 [chemsrc.com]
- 2. dollycorporation.com [dollycorporation.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.ca [fishersci.ca]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-6-difluoromethoxy-3-nitrotoluene
This Application Note is designed for researchers tackling the synthesis of biaryls using the highly functionalized and sterically challenged substrate 2-Bromo-6-difluoromethoxy-3-nitrotoluene .
Executive Summary
The substrate 2-Bromo-6-difluoromethoxy-3-nitrotoluene (1) presents a unique "push-pull" challenge in palladium-catalyzed cross-coupling. While the electron-withdrawing nitro group (
This protocol outlines a Buchwald Precatalyst System (specifically SPhos Pd G3 ) as the primary recommendation. This system utilizes a bulky, electron-rich phosphine ligand to overcome steric hindrance while maintaining the integrity of the sensitive functional groups.
Substrate Analysis & Mechanistic Strategy
Structural Challenges
The target molecule features a 1,2,3,6-substitution pattern on the toluene core:
-
Position 1 (Methyl): Steric bulk ortho to the bromide.
-
Position 3 (Nitro): Strong electron-withdrawing group (EWG). Activates the C-Br bond but adds significant steric bulk ortho to the bromide.
-
Position 6 (Difluoromethoxy): Lipophilic H-bond donor.[4] Chemically stable under standard coupling conditions but sensitive to strong alkoxide bases (e.g.,
) which can trigger decomposition.
The "Orthogonal" Steric Problem
The Bromine atom is "sandwiched" between the Methyl and Nitro groups. Standard catalysts like
Solution: Use Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos). These ligands facilitate oxidative addition into hindered halides and, crucially, promote reductive elimination via a monoligated Pd(0) species.
Visualizing the Challenge
The following diagram illustrates the steric environment and the recommended catalytic cycle.
Figure 1: Strategic analysis of substrate properties driving catalyst selection.
Recommended Protocol (Standard Operating Procedure)
Primary Conditions (System A - Robust)
This system is the "Gold Standard" for sterically hindered aryl bromides.
-
Catalyst: SPhos Pd G3 (2–5 mol%)
-
Ligand: SPhos (Optional: add 2–5 mol% free ligand if substrate is >98% pure to extend catalyst life)
-
Base: Potassium Phosphate Tribasic (
), 2.0–3.0 equiv. -
Solvent: Toluene : Water (10:1 v/v)
-
Temperature: 80°C – 100°C
Alternative Conditions (System B - For Challenging Boronic Acids)
If the boronic acid partner is unstable (e.g., 2-heterocyclic boronic acids) or prone to protodeboronation.
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: Potassium Carbonate (
), 2.0 equiv.[5] -
Solvent: 1,4-Dioxane : Water (4:1 v/v)
-
Temperature: 60°C – 80°C (Lower temp preserves boronic acid)
Detailed Experimental Procedure
Objective: Coupling of 2-Bromo-6-difluoromethoxy-3-nitrotoluene (1.0 equiv) with Phenylboronic acid (1.5 equiv).
Step 1: Preparation of Reaction Vessel
-
Use a microwave vial or a Schlenk tube equipped with a magnetic stir bar.
-
Flame-dry the vessel under vacuum and backfill with Argon (or Nitrogen) three times. Moisture control is critical for initiation.
Step 2: Reagent Addition
Add the following solids to the vessel (open to air is acceptable for G3 precatalysts, but rapid handling is preferred):
-
Substrate: 2-Bromo-6-difluoromethoxy-3-nitrotoluene (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Base:
(finely ground) (2.0–3.0 mmol, 2.0–3.0 equiv) -
Catalyst: SPhos Pd G3 (0.02–0.05 mmol, 2–5 mol%)
Step 3: Solvent & Degassing
-
Add Toluene (4.5 mL) and Deionized Water (0.5 mL).
-
Degas: Seal the vial and sparge the mixture with Argon for 5–10 minutes via a needle submerged in the solvent with an outlet needle.
-
Note: Proper degassing prevents homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Step 4: Reaction & Workup[6]
-
Place the vessel in a pre-heated block at 80°C . Stir vigorously (>800 rpm).
-
Monitor by LC-MS or TLC after 2 hours. The reaction is typically complete within 2–6 hours.
-
Workup:
-
Purification: Flash chromatography (Silica gel). Note: The nitro group makes the product polar; start with low polarity (e.g., 5% EtOAc/Hexanes).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or failed activation. | Switch to XPhos Pd G3 . Ensure efficient sparging (degassing). Increase temp to 100°C. |
| Debromination (Ar-H) | Conditions too reducing (hydride source). | Ensure solvent is peroxide-free. Avoid alcohol solvents (use Toluene/Dioxane). |
| Homocoupling (Ar-Ar) | Oxygen presence.[3] | Re-degas solvents. Add boronic acid slowly (syringe pump) if necessary. |
| Nitro Reduction | Reducing metal contaminants or H2 generation. | Do not use Formate bases. Use strictly Phosphate/Carbonate. Avoid Pd/C. |
| Base too strong/nucleophilic. | Switch from |
Decision Tree for Optimization
Use this logic flow if the standard protocol yields suboptimal results.
Figure 2: Optimization logic for troubleshooting reaction outcomes.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166. Link
-
SPhos for Hindered Substrates: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127, 4685–4696. Link
-
Difluoromethoxy Group Stability: Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. J. Med. Chem.2017 , 60, 797–804. Link
-
Nitroarene Coupling: Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129, 3358–3366. Link
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
Application Note: Chemoselective Reduction of 2-Bromo-6-difluoromethoxy-3-nitrotoluene
Abstract
This application note details the protocol for the chemoselective reduction of 2-Bromo-6-difluoromethoxy-3-nitrotoluene to its corresponding aniline, 2-Bromo-6-difluoromethoxy-3-aminotoluene . The primary synthetic challenge is the selective reduction of the nitro group (
Introduction & Strategic Analysis
Substrate Analysis
The starting material, 2-Bromo-6-difluoromethoxy-3-nitrotoluene, contains three distinct functional groups that dictate the choice of reducing agent:
-
Nitro Group (
): The target for reduction to an amine ( ).[1] -
Aryl Bromide (
): Susceptible to oxidative addition by transition metals (Pd, Ni), leading to debromination (yielding 2-difluoromethoxy-3-aminotoluene as a major impurity) under standard hydrogenation conditions. -
Difluoromethoxy Group (
): Generally stable under neutral to mild acidic conditions but can undergo hydrolysis or nucleophilic substitution under harsh basic conditions or high temperatures.
Method Selection Matrix
| Method | Suitability | Risk Profile |
| ❌ High Risk | Critical Failure: High probability of debromination (loss of Br). | |
| ⚠️ Conditional | Moderate: Effective, but highly acidic conditions may affect | |
| ✅ Recommended | Optimal: Mild (pH ~5-6), highly chemoselective for | |
| Sulfided | ⚠️ Conditional | Niche: Requires specialized catalyst; good for hydrogenation if gas handling is preferred. |
Primary Protocol: Iron-Mediated Reduction (Fe/NH4Cl)[2][3]
This method utilizes zero-valent iron (
Reaction Scheme
Figure 1: Reaction scheme for the selective reduction of the nitro group utilizing Iron and Ammonium Chloride.[2]
Reagents & Materials
-
Substrate: 2-Bromo-6-difluoromethoxy-3-nitrotoluene (1.0 equiv)
-
Reductant: Iron Powder (325 mesh or finer preferred) (4.0 - 5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 v/v ratio) or Methanol / Water (3:1)
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
), Celite® 545.
Step-by-Step Procedure
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Substrate (1.0 eq).
-
Solvation: Add Ethanol and Water (3:1 ratio). Ensure the concentration is approximately 0.1 M to 0.2 M with respect to the substrate.
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (4.0 eq) to the solution.
-
Note: The order of addition is not critical, but adding solids to the liquid prevents clumping.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Critical: Vigorous stirring is essential to keep the heavy iron powder suspended and in contact with the organic phase.
-
-
Monitoring: Monitor by TLC or LCMS every 60 minutes.
-
Endpoint: Disappearance of the starting nitro compound. The amine product will typically be more polar (lower
on silica gel) and may fluoresce under UV. -
Duration: Typically 2–4 hours.
-
-
Workup (The "Sludge" Management):
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the heterogeneous mixture through a pad of Celite® to remove unreacted iron and iron oxide sludge.
-
Washing: Wash the Celite pad copiously with EtOAc (or MeOH) to ensure all amine product is eluted. The filtrate will be biphasic (organic/aqueous).
-
Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the Ethanol/Methanol. Dilute the remaining aqueous residue with water and extract 3x with EtOAc.
-
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo.
-
Analytical Validation
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the disappearance of the aromatic signals characteristic of the electron-deficient nitro-ring.
-
New Signal: A broad singlet corresponding to
typically appears between 3.5 – 5.5 ppm (solvent dependent). -
Difluoromethoxy: The
proton appears as a characteristic triplet ( ) around 6.5 – 7.5 ppm. Ensure this integration remains 1H.
-
-
LCMS:
-
Confirm Mass:
. -
Check for Debromination: Look for
. If using Fe/NH4Cl, this impurity should be .
-
Alternative Protocol: Stannous Chloride (SnCl2)[3][4][5]
Recommended only for small-scale (<500 mg) batches where filtration of iron sludge is undesirable, or if the Fe method stalls.
Reagents
-
Reagent:
(5.0 equiv) -
Solvent: Ethanol or Ethyl Acetate.[3]
-
Condition: Reflux (EtOH) or Room Temp (EtOAc, slower).
Procedure
-
Dissolve substrate in Ethanol.[3]
-
Add
in one portion. -
Heat to
for 2-3 hours. -
Workup (Critical):
-
Cool to RT.
-
Adjust pH to ~8-9 using saturated
or . Caution: Tin salts will form a thick white precipitate/emulsion. -
Add Celite and filter the suspension to remove the tin salts.
-
Extract filtrate with EtOAc.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Stirring too slow; Iron surface passivated. | Increase stir rate (vortex). Add 1-2 drops of dilute HCl to activate Iron surface. |
| Debromination Observed | Trace Pd/Ni contamination; Reaction too harsh. | Ensure glassware is clean of hydrogenation catalysts. Switch strictly to Fe/NH4Cl method. |
| Low Yield (Trapped in Sludge) | Product adsorption to Iron oxides. | Wash Celite pad with 10% MeOH in DCM during filtration. |
| Aniline Oxidation | Product instability in air. | Store amine under Nitrogen/Argon.[2] Store in dark/cold. |
Workflow Visualization
Figure 2: Optimized workup workflow to maximize yield and remove iron byproducts.
Safety & Handling
-
Nitro Compounds: Potentially explosive or energetic. Do not heat to dryness.
-
Aromatic Amines (Anilines): Toxic by inhalation and skin absorption. May cause methemoglobinemia. Use nitrile gloves and work in a fume hood.
-
Iron Waste: Finely divided iron can be pyrophoric if dried completely. Keep filter cakes wet with water before disposal.
References
- Selective Reduction of Nitroarenes
- Fe/NH4Cl Protocol & Selectivity
- Difluoromethoxy Group Stability
- Comparison of Reduction Methods
Sources
Troubleshooting & Optimization
Optimizing yield for difluoromethylation of substituted nitrophenols
Technical Support Case #882: Difluoromethylation of Nitrophenols Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering suboptimal yields (
This guide provides a field-validated protocol using Sodium Chlorodifluoroacetate (SCDA) , optimized specifically for electron-deficient substrates.
Phase 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using
-
Fix: Switch to a solid carbene source like Sodium Chlorodifluoroacetate (SCDA) . It allows for higher effective concentrations of
in the solution phase and precise stoichiometric control.
Q2: My LC-MS shows a large amount of unreacted nitrophenol despite using 3.0 equivalents of reagent. Is the reagent bad? A: The reagent is likely fine, but it is being consumed by water before it can react with your phenol.
-
The Paradox: Water is required for the final protonation step (
), but it also destroys the carbene. -
Fix: You must optimize the Water:Solvent ratio . For nitrophenols, a strictly anhydrous environment fails (no proton source), but excess water kills the carbene. The "Golden Ratio" is typically 1:10 to 1:8 (v/v) Water:DMF .
Q3: I see a major impurity with Mass M+50. What is it?
A: This is likely the formate ester (
-
Fix: Lower the reaction temperature slightly (from
to ) or reduce the water content slightly. Ensure the reaction is quenched immediately upon completion.
Phase 2: The "Golden Standard" Protocol
Substrate: 4-Nitrophenol (or substituted variants)
Reagent: Sodium Chlorodifluoroacetate (SCDA)
Scale:
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substituted Nitrophenol | 1.0 | Substrate | Limiting reagent. |
| SCDA ( | 2.5 - 3.0 | Carbene Source | Add in one portion or two if scale |
| 1.5 | Base | Cesium effect enhances phenoxide solubility. | |
| DMF | Solvent | Must be high purity. | |
| Water | 10% v/v | Proton Source | Critical for yield. Do not omit. |
Step-by-Step Workflow
-
System Prep: Equip a round-bottom flask with a large magnetic stir bar (football shape preferred for viscosity) and a reflux condenser.
-
Charge: Add Nitrophenol (
) and ( ). -
Solvation: Add DMF and Water (
ratio). Note: The solution will turn deep yellow/orange immediately due to nitrophenoxide formation. -
Degassing (CRITICAL): Sparge the solution with
or Argon for 15-20 minutes. Oxygen can quench radical intermediates or promote side oxidation, though the mechanism is primarily ionic, air-free conditions prevent moisture ingress from atmosphere. -
Reagent Addition: Add SCDA (
) in one portion under flow. -
Thermal Activation: Heat the mixture to
- .-
Observation: Evolution of
gas will begin. Ensure the system is vented through a bubbler.
-
-
Monitoring: Stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Conversion of the polar phenol to the less polar difluoromethyl ether.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash
with water (to remove DMF) and with brine. Dry over .[1]
Phase 3: Mechanistic Logic & Visualization
The reaction proceeds via a thermal decarboxylation followed by an anionic trapping mechanism.
-
Decarboxylation: SCDA decomposes at
to release , , and the singlet difluorocarbene ( ). -
Trapping: The nitrophenoxide attacks the electrophilic carbene. Note: Because the nitro group pulls electron density, this step is slower than with standard phenols.
-
Protonation: The intermediate anion (
) is highly basic and abstracts a proton from water immediately.
Figure 1: Mechanistic pathway showing the competition between product formation and carbene hydrolysis.[1][2][3] For nitrophenols, the "Slow Step" is the bottleneck, requiring excess carbene source to overcome hydrolysis.
Phase 4: Yield Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| Base | Cesium ("Cesium Effect") forms a looser ion pair with the phenoxide, increasing its effective nucleophilicity in DMF. | |
| Temperature | Required to decompose SCDA. Too high ( | |
| Solvent | DMF/Water ( | DMF solvates the anion; Water provides the proton. Pure DMF leads to decomposition of the |
| Concentration | Higher concentration favors the bimolecular reaction (Phenoxide + Carbene) over the pseudo-first-order hydrolysis. |
References
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers, thioethers, and amines via a difluoromethyl triflate reagent. Angewandte Chemie International Edition, 52(7), 2092–2095. [Link]
-
Mehta, V. P., & Greaney, M. F. (2013).[4] S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate.[1][4][5] Organic Letters, 15(19), 5036–5039.[4] [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Organic Syntheses, 101, 164-180.[1] [Link]
-
Zafrani, Y., & Segall, Y. (2009). Efficient difluoromethylation of phenols and thiophenols with diethyl (bromodifluoromethyl)phosphonate. Tetrahedron, 65(27), 5278-5283. [Link]
Sources
Validation & Comparative
A Researcher's Guide to ¹⁹F NMR for the Identification of the Difluoromethoxy Group
For researchers and professionals in the dynamic fields of drug discovery and materials science, the precise identification of molecular structures is paramount. Among the array of functional groups employed to fine-tune molecular properties, the difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent. Its unique electronic properties can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacological profile of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as the definitive technique for the unambiguous identification and characterization of this important functional group.
This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts for the difluoromethoxy group against other common fluorine-containing moieties. Supported by experimental data, this document will equip you with the knowledge to confidently identify the -OCF₂H group, understand its characteristic spectral features, and implement a robust experimental protocol for its analysis.
The Unique Signature of the Difluoromethoxy Group in ¹⁹F NMR
The power of ¹⁹F NMR lies in its high sensitivity and the vast chemical shift range of the fluorine nucleus, which spans over 800 ppm.[1] This wide dispersion minimizes signal overlap and allows for the clear resolution of different fluorine environments within a molecule.[2] The difluoromethoxy group presents a distinct and readily identifiable signature in the ¹⁹F NMR spectrum, primarily defined by its chemical shift and a characteristic coupling pattern.
Comparative ¹⁹F NMR Chemical Shifts
The electronic environment surrounding the fluorine nuclei dictates their resonance frequency, or chemical shift (δ). The difluoromethoxy group typically resonates in a specific region of the ¹⁹F NMR spectrum, which is notably different from other common fluorinated groups. The following table summarizes the typical ¹⁹F NMR chemical shift ranges for the -OCF₂H group in an aromatic context (Ar-OCF₂H) and provides a comparison with other frequently encountered fluorine-containing functional groups. All shifts are referenced to CFCl₃ (δ = 0 ppm).
| Functional Group | Typical ¹⁹F Chemical Shift (δ) Range (ppm) | Key Distinguishing Features |
| Aromatic Difluoromethoxy (Ar-OCF₂H) | -80 to -95 | Large ²JHF coupling constant (typically 70-75 Hz) resulting in a triplet. |
| Aromatic Trifluoromethoxy (Ar-OCF₃) | -56 to -60 | Singlet, significantly downfield (less shielded) compared to Ar-OCF₂H. |
| Aromatic Trifluoromethyl (Ar-CF₃) | -60 to -65 | Singlet, also downfield from Ar-OCF₂H. |
| Aromatic Fluorine (Ar-F) | -100 to -130 | Typically a multiplet due to couplings with neighboring protons. |
| Aliphatic Difluoromethyl (R-CF₂H) | -120 to -145 | More shielded (upfield) than Ar-OCF₂H. Exhibits a triplet due to ²JHF coupling. |
Note: These are typical ranges and can be influenced by the specific electronic and steric environment of the molecule.
As the data indicates, the chemical shift of the difluoromethoxy group is situated in a relatively upfield (more shielded) region compared to the trifluoromethoxy and trifluoromethyl groups. This is a direct consequence of the attached hydrogen atom, which is less electron-withdrawing than a fluorine atom. For instance, the ¹⁹F NMR spectrum of 4-(difluoromethoxy)benzonitrile shows a signal at -82.35 ppm.[3]
The Decisive Factor: ²JHF Coupling Constant
While the chemical shift provides a strong indication, the most definitive feature for identifying the -OCF₂H group is the large two-bond scalar coupling (²JHF) between the fluorine and hydrogen atoms. This coupling results in a characteristic splitting pattern:
-
In the ¹⁹F NMR spectrum , the signal for the two equivalent fluorine atoms is split into a triplet by the single hydrogen atom (following the n+1 rule).
-
In the ¹H NMR spectrum , the signal for the hydrogen atom of the -OCF₂H group is split into a triplet by the two equivalent fluorine atoms.
The magnitude of this coupling constant is typically in the range of 70-75 Hz , a value that is significantly larger than most other ¹H-¹⁹F couplings over two or three bonds.[3][4] For example, experimental data for 4-(difluoromethoxy)benzonitrile shows a ²JHF of 72.5 Hz.[3] This large and characteristic coupling provides an irrefutable piece of evidence for the presence of the difluoromethoxy moiety.
Experimental Protocol for ¹⁹F NMR Analysis
Obtaining high-quality ¹⁹F NMR spectra is crucial for accurate identification. The following protocol outlines the key steps for the analysis of small molecules containing a difluoromethoxy group.
Step-by-Step Methodology
-
Sample Preparation:
-
Concentration: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from any fluorine-containing impurities.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. While CFCl₃ is the primary reference, its volatility and environmental concerns have led to the use of secondary standards. Trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are common choices.[5] The standard should be chemically inert and its signal should not overlap with the analyte signals.
-
Filtration: Filter the sample into a clean 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
-
-
NMR Instrument Setup:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Experiment: A standard 1D ¹⁹F NMR experiment is typically sufficient for identification. For enhanced spectral clarity, a proton-decoupled ¹⁹F NMR experiment can be performed to collapse the triplet into a singlet, confirming the H-F coupling.
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.[6]
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the internal standard or indirectly to the solvent signal, with subsequent conversion to the CFCl₃ scale.
-
Analysis: Identify the chemical shift of the difluoromethoxy group and measure the ²JHF coupling constant from the triplet splitting pattern.
-
Caption: Workflow for ¹⁹F NMR analysis of difluoromethoxy-containing compounds.
Factors Influencing the ¹⁹F NMR Chemical Shift
The precise chemical shift of the difluoromethoxy group is sensitive to its local electronic and spatial environment.[7] Understanding these factors is crucial for interpreting spectra and can provide valuable insights into the molecular structure.
Caption: Key factors influencing the ¹⁹F NMR chemical shift of the -OCF₂H group.
-
Electronic Effects:
-
Inductive Effects: Electron-withdrawing groups attached to the same molecular scaffold will deshield the fluorine nuclei, causing a downfield shift (less negative ppm value). Conversely, electron-donating groups will cause an upfield shift.[7] For example, an -OCF₂H group attached to an electron-deficient aromatic ring will resonate at a more downfield position than one attached to an electron-rich ring.
-
Resonance Effects: When attached to an aromatic system, the resonance delocalization of electrons can significantly shield or deshield the fluorine nuclei, depending on the nature and position of other substituents on the ring.[7]
-
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can influence the observed chemical shift.[8] It is therefore crucial to report the solvent used when comparing chemical shift values.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the structural elucidation of molecules containing the difluoromethoxy group. The combination of a characteristic chemical shift in the -80 to -95 ppm range and, most importantly, a large ²JHF coupling constant of approximately 70-75 Hz, provides a unique and unambiguous spectral signature. By following a systematic experimental protocol and understanding the factors that can influence the chemical shift, researchers can confidently identify and characterize this increasingly important functional group, accelerating progress in drug discovery and materials science.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
19F NMR Reference Standards. University of California, Santa Barbara. [Link]
-
19Flourine NMR. Chemnmr. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. [Link]
-
Ultrafast 19F MAS NMR Spectroscopy of Organic Solids. ChemRxiv. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. azom.com [azom.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Video: Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products [jove.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
Comparison of difluoromethoxy vs trifluoromethoxy bioisosteres in drug design
The Fluorine Switch: Difluoromethoxy ( ) vs. Trifluoromethoxy ( ) Bioisosteres in Lead Optimization
Executive Summary
In medicinal chemistry, the "fluorine scan" is a pivotal strategy for optimizing lead compounds. While both difluoromethoxy (
The
The
Quick Decision Matrix
| Feature | Difluoromethoxy ( | Trifluoromethoxy ( |
| Primary Role | Lipophilic H-bond Donor / Bioisostere for -OH | Hydrophobic Space Filler / Metabolic Blocker |
| Lipophilicity ( | Moderate ( | High ( |
| H-Bonding | Weak Donor (polarized C-H) & Weak Acceptor | Non-Donor / Very Weak Acceptor |
| Metabolic Stability | High (slower than | Extreme (Inert) |
| Conformation | Orthogonal (Anomeric effect) | Orthogonal (Anomeric effect) |
| Synthetic Difficulty | Moderate (Reagents: | High (Reagents: |
Physicochemical Profiling: The Science of Interaction
Lipophilicity and Permeability
The introduction of fluorine atoms decreases the basicity of the ether oxygen and increases lipophilicity.
-
: With a Hansch
value of 1.04, it is one of the most lipophilic substituents available.[2] It is often employed to drive potency in deep hydrophobic pockets (e.g., Riluzole). -
: With a
value of approximately 0.65, it provides a "Goldilocks" zone—more lipophilic than a methoxy group ( ) to aid passive transport, but less greasy than , preventing excessive protein binding or solubility issues.[1]
The "Lipophilic Hydrogen Bond Donor"
This is the critical differentiator. The electronegativity of the two fluorine atoms in
-
Mechanism: The
or interaction energy is estimated at 1.5–2.5 kcal/mol. -
Application: In the PDE4 inhibitor Roflumilast , the
group forms a critical hydrogen bond with a glutamine residue (Gln369) in the active site. Replacing this with would abolish this interaction and drastically reduce potency.
Conformational Control
Both groups exhibit the anomeric effect . The lone pair on the oxygen donates into the
-
Impact: Unlike a methoxy group, which can be coplanar (0°), fluoroalkoxy groups twist out of plane. This is vital for disrupting planar stacking (improving solubility) or orienting the group into specific sub-pockets.
Metabolic Stability & Pharmacokinetics[1][4][5][6][7][8][9]
The metabolic vulnerability of the methoxy group (
- (High Clearance): CYP enzymes abstract a hydrogen from the methyl group, leading to a hemiacetal intermediate which collapses to the phenol.
-
(Reduced Clearance): The C-H bond strength is higher due to fluorine's electron withdrawal (bond dissociation energy
100-105 kcal/mol vs 96 kcal/mol for methyl).[1] H-abstraction is slower, extending half-life ( ).[1] - (Blocked Clearance): Lacking any hydrogen atoms, this group completely blocks oxidative O-dealkylation at that position.[1]
Visualization: Metabolic Pathway & Decision Logic
The following diagram illustrates the metabolic fate and the decision logic for selecting between these bioisosteres.
Caption: Decision logic for fluoroalkoxy selection and the metabolic vulnerability of the non-fluorinated parent.
Synthetic Accessibility & Experimental Protocol
Synthetically,
- sources: Chlorodifluoromethane (Freon-22, gas), Sodium chlorodifluoroacetate (solid), or Sodium bromodifluoroacetate (solid).
-
sources: Often requires pre-functionalized building blocks or harsh oxidative trifluoromethylation (e.g., using
+ salts or Togni’s reagent).[1]
Standard Operating Procedure: Difluoromethylation of a Phenol
Objective: Install a
Reagents:
-
Substrate: Substituted Phenol (1.0 eq)
-
Reagent: Sodium Bromodifluoroacetate (1.2 - 1.5 eq)[1]
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or NMP (Anhydrous)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Phenol (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Deprotonation: Add
(2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure phenoxide formation. -
Reagent Addition: Add Sodium Bromodifluoroacetate (1.2 mmol).
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (
or Ar).-
Mechanistic Note: At this temperature, the reagent decarboxylates to generate the reactive difluorocarbene (
) species in situ, which inserts into the O-H bond (or reacts with the phenoxide).
-
-
Monitoring (Self-Validation): Monitor via TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine to remove DMF.[1] Dry over
.[1][3] -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Workflow Diagram: Synthetic Pathway
Caption: Step-by-step synthetic workflow for the difluoromethylation of phenols using solid reagents.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(1), 797–804. [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] [Link]
-
Erickson, J. A., & McLoughlin, J. I. (1995).[1] Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. [Link]
Reference Standards for 2-Bromo-6-difluoromethoxy-3-nitrotoluene Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development
Executive Summary
In the synthesis of advanced pharmaceutical intermediates—particularly kinase inhibitors and BET bromodomain inhibitors—2-Bromo-6-difluoromethoxy-3-nitrotoluene serves as a critical scaffold. Its structural complexity, featuring a halogenated toluene core, a labile nitro group, and a lipophilic difluoromethoxy moiety, presents unique analytical challenges.
This guide compares the performance and reliability of Qualified Primary Reference Standards (In-House) versus Commercial "Research Grade" Alternatives . It establishes a self-validating protocol for characterization, ensuring that the reference material used for quantitative analysis meets the rigorous demands of GMP and GLP environments.
Part 1: Reference Standard Tiers & Comparison
In early-stage development, researchers often rely on commercial catalog items. However, for critical assays (purity, yield determination, or release testing), the "purity" on a Certificate of Analysis (CoA) may be insufficient.
Comparative Analysis: Qualified Primary vs. Commercial Grade
| Feature | Qualified Primary Standard (In-House) | Commercial "Research Grade" Standard |
| Assay Method | qNMR (Quantitative NMR) against NIST-traceable internal standard. | HPLC Area % (often ignores water, solvents, and inorganic salts). |
| Purity Definition | Absolute Content (w/w %). | Chromatographic Purity (Area %). |
| Identity Confirmation | Full Structural Elucidation (1H, 13C, 19F NMR, MS, IR). | Often limited to 1H NMR and MS. |
| Impurity Profiling | Quantified specific impurities (e.g., phenolic precursor). | Unspecified "Total Impurities". |
| Suitability | Release testing, potency assignment, calibration curves. | Early synthetic scouting, qualitative ID. |
| Risk | Low (Self-validated). | High (Potency errors of 5-10% are common due to salt/solvent). |
Expert Insight: A commercial standard labeled "98%" by HPLC Area % may actually be only 90% potent by weight if it contains trapped solvent or inorganic salts from the synthesis. For 2-Bromo-6-difluoromethoxy-3-nitrotoluene, the difluoromethylation step often uses inorganic bases (
Part 2: The Self-Validating Qualification Protocol
To establish a Qualified Primary Standard , you must prove both identity and purity using orthogonal methods. This protocol ensures the standard is fit for purpose.
Structural Identification (The "Fingerprint")
-
1H NMR (Proton):
-
Methyl Group: Singlet at
ppm. -
Aromatic Region: Two doublets (or AB system) for the H-4 and H-5 protons on the benzene ring.
-
Difluoromethoxy Group (-OCHF
): This is the diagnostic signal. Look for a triplet at ppm with a large geminal coupling constant ( Hz).
-
-
19F NMR (Fluorine) - Critical:
-
The -OCHF
group appears as a doublet (due to coupling with the single proton) in the range of to ppm. -
Validation: Absence of other fluorine signals rules out over-fluorination or regioisomers.
-
-
Mass Spectrometry (MS):
-
Isotope Pattern: The presence of one Bromine atom must show a characteristic 1:1 ratio for
and . -
Fragmentation: Look for loss of
(M-46) and (M-51).
-
Purity & Potency Assignment
The Gold Standard: qNMR (Quantitative NMR) Do not rely solely on HPLC. Use qNMR for absolute purity assignment.
-
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).
-
Solvent: DMSO-
(ensures full solubility). -
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Chromatographic Purity (HPLC)
While qNMR gives the value, HPLC defines the profile.
-
Column: Phenyl-Hexyl (Preferred over C18 for nitro-aromatics due to
selectivity). -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 254 nm (Nitro group
).[1]
Part 3: Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC)
Objective: Separation of the target from its phenolic precursor (2-Bromo-6-hydroxy-3-nitrotoluene).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
mm, 3.5 m. -
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
(A = Water + 0.1%
; B = Acetonitrile)
-
-
Critical Resolution: The phenolic precursor (acidic) will elute significantly earlier than the difluoromethoxy product (lipophilic).
Method B: Gas Chromatography (GC)
Objective: Detection of volatile organic impurities (solvents) and confirmation of volatile related substances.
-
Column: DB-5ms or equivalent (30 m
0.25 mm, 0.25 m). -
Inlet: Split 20:1, 250°C.
-
Oven: 50°C (hold 2 min)
10°C/min 280°C (hold 5 min). -
Detector: FID at 300°C.
Part 4: Visualizing the Workflow
Diagram 1: Synthesis & Impurity Origin
This diagram illustrates where critical impurities arise, necessitating the specific analytical methods described above.
Caption: Synthesis pathway highlighting the origin of phenolic precursors and salt impurities that compromise commercial standard purity.
Diagram 2: Reference Standard Qualification Workflow
A logical decision tree for assigning potency to the standard.
Caption: The "Self-Validating" workflow for elevating a crude chemical to a Qualified Primary Reference Standard.
References
-
ICH Expert Working Group. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link
-
BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link
-
Liang, Y., et al. (1999).[1] Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Se Pu, 17(4), 397-8.[1] Link
-
European Patent Office. (2000). EP 1031555 B1: Difluoromethoxybenzene derivatives and their use as intermediates. Link
Sources
Safety Operating Guide
2-Bromo-6-difluoromethoxy-3-nitrotoluene: Proper Disposal Procedures
[1][2][3]
Urgent Safety Notice
STOP AND READ: This compound is a Halogenated Nitro-Aromatic . It possesses a dual-hazard profile: potential thermal instability (due to the nitro group) and the release of highly toxic acid gases (HF and HBr) upon combustion. Do not dispose of this down the drain or in general trash.
Critical Hazard Profile (The "Why")
To dispose of 2-Bromo-6-difluoromethoxy-3-nitrotoluene (CAS: Specific isomer often unlisted, treat as generic nitro-aryl halide) safely, you must understand what dictates its waste stream.[1]
-
The Nitro Group (
): Nitro-aromatics are energetic. While this specific substituted toluene is likely stable at room temperature, it can decompose violently if heated under confinement.[1][2] It is potentially shock-sensitive if dry and impure. -
The Difluoromethoxy Group (
) & Bromine ( ): These define the destruction method. You cannot use standard oxidizers or non-halogenated incineration. Burning this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr), which destroy standard incinerator linings and require specific scrubbing systems.[1] -
The Toluene Core: Lipophilic and organic-soluble. It requires organic solvent disposal routes, not aqueous ones.[1]
Hazard Decision Logic
The following decision tree illustrates the classification process required before moving the container.
Pre-Disposal Stabilization & Handling
Before transporting the waste to your facility's central accumulation area, ensure the material is stable.[1]
Chemical Compatibility Matrix
Incompatible mixtures are the leading cause of waste-container ruptures.
| Chemical Class | Compatibility Status | Mechanism of Failure |
| Strong Bases (NaOH, KOH) | CRITICAL INCOMPATIBILITY | Nucleophilic aromatic substitution ( |
| Reducing Agents (Hydrides, Metals) | INCOMPATIBLE | Reduction of the nitro group is highly exothermic and can generate toxic aniline derivatives.[1] |
| Strong Oxidizers (Peroxides) | INCOMPATIBLE | Increases the oxygen balance of the nitro-compound, significantly raising explosion risk.[1] |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Preferred vehicle for dissolving solid waste for disposal.[1] |
Stabilization Protocol
-
Quenching (If Reactive): If the material is part of a reaction mixture, ensure all reagents (especially nitration acids or brominating agents) are fully quenched before bottling.
-
Solvation (Recommended): If you have small amounts of dry solid (<5g), it is often safer to dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) to desensitize it against shock/friction during transport.[1]
-
pH Check: Ensure the waste solution is Neutral (pH 6-8). Acidic nitro-compounds are unstable; basic ones risk polymerization.
Waste Stream Segregation (The "Where")
You must segregate this waste into a specific stream. Do not mix it with "General Organic Waste."
-
Correct Stream: RCRA Hazardous Waste - Halogenated Organics. [1]
-
RCRA Codes (USA):
-
Because this specific CAS is likely not U-listed or P-listed, you must characterize it.[1]
-
D001 (Ignitable) - If in flammable solvent.
-
D003 (Reactive) - If the specific lot shows shock sensitivity (rare but possible).
-
F-Listed - If spent halogenated solvents (F001/F002) are used to dissolve it.
-
-
Labeling: The tag must explicitly state: "Contains Halogenated Organics (Fluorine/Bromine) - DO NOT INCINERATE WITHOUT SCRUBBER."
Step-by-Step Disposal Protocol (The "How")
Follow this workflow to package the waste for pickup by your EHS or waste management contractor.
Detailed Methodology
-
PPE Selection:
-
Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield/4H (Laminate) or thick Nitrile (8 mil) to prevent permeation of the nitro-aromatic.
-
Respiratory: All transfers must occur inside a certified chemical fume hood.
-
-
Container Selection:
-
Use Amber Glass or HDPE (High-Density Polyethylene).
-
Avoid metal containers (potential catalytic decomposition of nitro compounds).
-
Headspace: Leave at least 10% headspace to allow for expansion.
-
-
Labeling Requirements:
-
Write the full chemical name: 2-Bromo-6-difluoromethoxy-3-nitrotoluene.
-
Do not use abbreviations or structural formulas alone.
-
Check the box for "Toxic" and "Halogenated."
-
-
Storage:
-
Store in a cool, dry, dark place.[1]
-
Keep away from light (nitro compounds can photodegrade).
-
Use secondary containment (plastic tub) to capture leaks.
-
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate: The primary risk is the inhalation of dust or vapors.
-
Isolate: Close the lab door and post "Do Not Enter."
-
Decontamination (Only if trained):
-
Do not use paper towels (creates a high surface area flammable solid).
-
Cover the spill with an inert absorbent (Vermiculite or Sand).
-
Scoop into a wide-mouth jar.
-
Clean the surface with a mild soap solution. Avoid bleach (can react with the amine impurities if present).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
